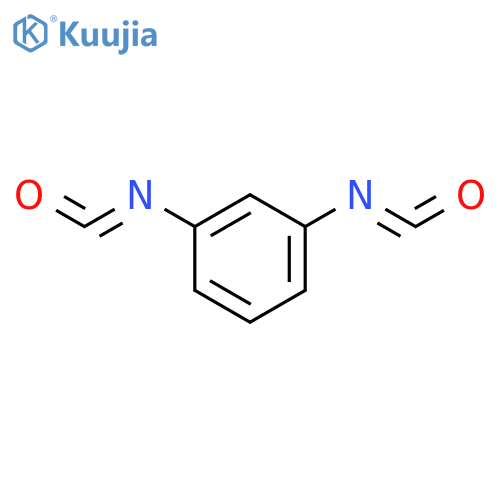Cas no 123-61-5 (1,3-Phenylene Diisocyanate)

1,3-Phenylene Diisocyanate structure
商品名:1,3-Phenylene Diisocyanate
1,3-Phenylene Diisocyanate 化学的及び物理的性質
名前と識別子
-
- m-phenylene diisocyanate
- 1,3-Phenylene Diisocyanate
- 1,3-diisocyanatobenzene
- Benzene 1,3-Diisocyanate
- NSC 511721
- Nacconate 400
- m-Phenylene isocyanate
- 1,3-diisocyanato-benzen
- 1,3-PHENYLENE DIISOCYATE
- nacconate400
- m-phenyleneisocyanate
- NSC-511721
- AKOS015889119
- NS00021577
- 123-61-5
- MFCD00002018
- Benzene,3-diisocyanato-
- Benzene, m-diisocyanato-
- ISOCYANIC ACID, m-PHENYLENE ESTER
- SCHEMBL27873
- 1,3-Phenylenediisocyanate
- Benzene-1,3-diisocyanate
- Benzene, 1,3-diisocyanato-
- FT-0606672
- Q5649574
- 1,3-Phenylene diisocyanate, 95%
- BRN 0776957
- EINECS 204-637-7
- NSC511721
- DTXSID9044792
- AI3-28286
- AS-33227
- 1,3-Phenylene diisocyanate [Diisocyanates]
- P1092
- UNII-B44H9MFH1S
- B44H9MFH1S
- DB-238157
-
- MDL: MFCD00002018
- インチ: InChI=1S/C8H4N2O2/c11-5-9-7-2-1-3-8(4-7)10-6-12/h1-4H
- InChIKey: VGHSXKTVMPXHNG-UHFFFAOYSA-N
- ほほえんだ: C1=CC(=CC(=C1)N=C=O)N=C=O
- BRN: 776957
計算された属性
- せいみつぶんしりょう: 160.02700
- どういたいしつりょう: 160.027
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 215
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 58.9A^2
- 疎水性パラメータ計算基準値(XlogP): 3.5
じっけんとくせい
- 密度みつど: 1.17±0.1 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 49.0 to 54.0 deg-C
- ふってん: 103°C/8.3mmHg
- フラッシュポイント: 99.1±28.0 ºC,
- 屈折率: 1.4900 (estimate)
- ようかいど: 極微溶性(0.51 g/l)(25ºC)、
- すいようせい: Soluble in hot benzene. Hydrolyzes in water.
- PSA: 58.86000
- LogP: 1.62120
- かんど: Moisture Sensitive
1,3-Phenylene Diisocyanate セキュリティ情報
-
記号:


- ヒント:あぶない
- 危害声明: H301+H331-H315-H319-H334-H335
- 警告文: P261-P264-P270-P271-P280-P284-P301+P310+P330-P302+P352+P332+P313+P362+P364-P304+P340+P311-P305+P351+P338+P337+P313-P403+P233-P405-P501
- 危険物輸送番号:UN 2810 6.1/PG 3
- WGKドイツ:3
- 危険カテゴリコード: 20/21/22-36/37/38-42
- セキュリティの説明: S22; S26; S36/37
- RTECS番号:NR0150000
-
危険物標識:

- 包装カテゴリ:II
- 危険レベル:6.1
- ちょぞうじょうけん:0-10°C
- リスク用語:R20/21/22
- 包装グループ:III
- セキュリティ用語:6.1
- 包装等級:II
- 危険レベル:6.1
- TSCA:Yes
1,3-Phenylene Diisocyanate 税関データ
- 税関コード:2929109000
- 税関データ:
中国税関コード:
2929109000概要:
2929090000.他のイソシアネート。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2929090000。他のイソシアネート。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
1,3-Phenylene Diisocyanate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | P1092-1g |
1,3-Phenylene Diisocyanate |
123-61-5 | 98.0%(GC) | 1g |
¥395.0 | 2022-06-10 | |
| TRC | P319778-1000mg |
1,3-Phenylene Diisocyanate |
123-61-5 | 1g |
$144.00 | 2023-05-17 | ||
| Alichem | A019136818-5g |
1,3-Phenylene diisocyanate |
123-61-5 | 95% | 5g |
$170.66 | 2023-09-03 | |
| Fluorochem | 047541-1g |
1,3-Phenylene diisocyanate |
123-61-5 | 95% | 1g |
£59.00 | 2022-03-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | QN304-5g |
1,3-Phenylene Diisocyanate |
123-61-5 | 98.0%(GC) | 5g |
¥510.0 | 2022-06-10 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P835370-1g |
1,3-Phenylene Diisocyanate |
123-61-5 | 95% | 1g |
221.00 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | P1092-5g |
1,3-Phenylene Diisocyanate |
123-61-5 | 98.0%(GC) | 5g |
¥925.0 | 2023-09-02 | |
| abcr | AB140639-1g |
1,3-Phenylene diisocyanate, 97%; . |
123-61-5 | 97% | 1g |
€77.20 | 2025-02-11 | |
| abcr | AB140639-5g |
1,3-Phenylene diisocyanate, 97%; . |
123-61-5 | 97% | 5g |
€232.00 | 2025-02-11 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | QN304-1g |
1,3-Phenylene Diisocyanate |
123-61-5 | 98.0%(GC) | 1g |
¥103.8 | 2023-09-02 |
1,3-Phenylene Diisocyanate 関連文献
-
R. P. Sugavaneshwar,T. Nagao,K. K. Nanda RSC Adv., 2012,2, 2713-2716
-
Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
-
3. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050
-
Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698
-
Ahalya Behera,Saroj K. Rout,Srimanta Guin,Bhisma K. Patel RSC Adv., 2014,4, 55115-55118
123-61-5 (1,3-Phenylene Diisocyanate) 関連製品
- 104-49-4(1,4-Phenylene diisocyanate)
- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)
- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)
- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)
- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)
- 99094-20-9(4,4'-(1,2-Diphenyl-1,2-ethenediyl)dianiline)
- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)
- 1823389-37-2(2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine)
- 61389-26-2(Lignoceric Acid-d4)
- 1904577-98-5(Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate)
推奨される供給者
Amadis Chemical Company Limited
(CAS:123-61-5)1,3-Phenylene Diisocyanate

清らかである:99%/99%
はかる:1g/5g
価格 ($):163.0/485.0